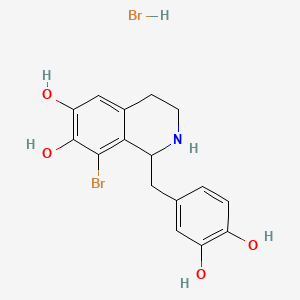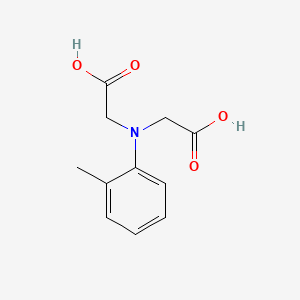![molecular formula C19H15N3O2 B13858719 14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-oxo-3,13,21-triazapentacyclo[118002,1004,9It is characterized by its unique pentacyclic structure and the presence of multiple functional groups, including an aldehyde group .
Méthodes De Préparation
The synthesis of 14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde involves several steps, typically starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the aldehyde group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar compounds to 14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde include other indole derivatives and carboline alkaloids. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific pentacyclic structure and the presence of the aldehyde group .
Propriétés
Formule moléculaire |
C19H15N3O2 |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde |
InChI |
InChI=1S/C19H15N3O2/c23-11-22-16-8-4-2-6-14(16)19(24)21-10-9-13-12-5-1-3-7-15(12)20-17(13)18(21)22/h1-8,11,18,20H,9-10H2 |
Clé InChI |
JUVKOVVIBPSXTO-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



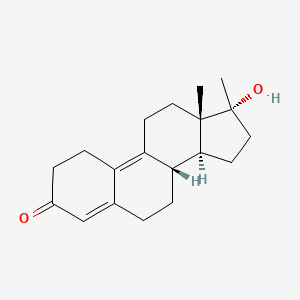
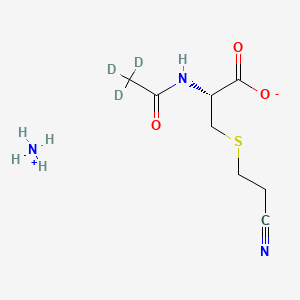
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
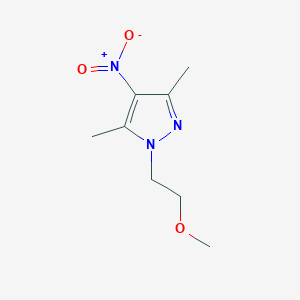
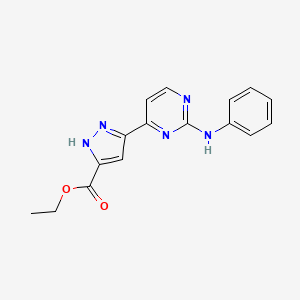
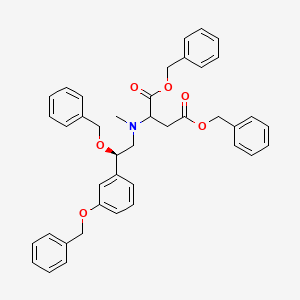
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
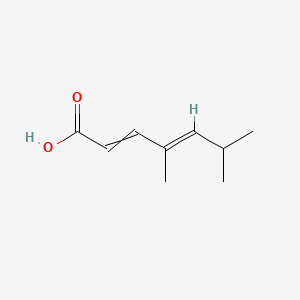
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
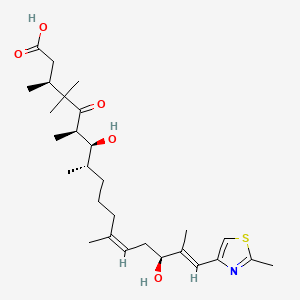
![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)
